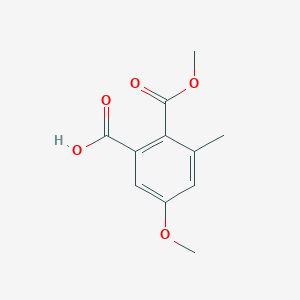
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is an organic compound with a complex structure that includes a methoxy group, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoic acid core: This can be achieved through the Friedel-Crafts acylation of a suitable aromatic compound.
Introduction of the methoxy group: This step often involves the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Addition of the methoxycarbonyl group: This can be done through esterification reactions using methanol and a suitable acid catalyst.
Methylation of the aromatic ring: This step can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
3-Methylbenzoic acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.
2-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
Uniqueness
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is unique due to the presence of all three functional groups (methoxy, methoxycarbonyl, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
5-methoxy-2-methoxycarbonyl-3-methylbenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(15-2)5-8(10(12)13)9(6)11(14)16-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
RLRPYPFZNBJMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














